CCR5 Antagonist Potency: 37.6 µM IC₅₀ vs. Vehicle‑Treated Control
In a cell‑based functional assay employing human MOLT4 cells endogenously expressing CCR5, (4,4‑difluorocyclohexyl)(phenyl)methanone inhibited CCL5‑induced calcium mobilisation with an IC₅₀ of 37.6 µM (3.76 × 10⁴ nM) [1]. By comparison, the reference CCR5 antagonist maraviroc, a clinically approved drug, exhibits IC₅₀ values of 3.3 nM (MIP‑1α), 7.2 nM (MIP‑1β), and 5.2 nM (RANTES) in analogous calcium‑flux and cell‑fusion assays . This approximately 10 000‑fold potency difference quantifies the gap between an unelaborated screening hit and a fully optimised lead molecule, establishing the compound unequivocally as an early‑stage chemotype with validated but modest target engagement rather than a drug‑ready candidate.
| Evidence Dimension | CCR5 Antagonist IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 3.76 × 10⁴ nM (37.6 µM) |
| Comparator Or Baseline | Maraviroc: IC₅₀ = 3.3 nM (MIP‑1α), 7.2 nM (MIP‑1β), 5.2 nM (RANTES) |
| Quantified Difference | ~10 000‑fold less potent than maraviroc |
| Conditions | Human MOLT4/CCR5 cells; CCL5‑induced calcium mobilisation; 1 h incubation; Fluor‑4 detection (BindingDB assay entry 50040016 & 50033779) [1]. |
Why This Matters
This data point confirms validated CCR5 antagonism in a human cell line, making the compound suitable for SAR and hit‑to‑lead programmes, while the quantified potency differential relative to maraviroc informs procurement decisions by clearly delineating the compound's stage in the drug‑discovery pipeline.
- [1] BindingDB. BDBM50351151 – CHEMBL1817916::CHEMBL2057819 – (4,4-Difluorocyclohexyl)(phenyl)methanone CCR5 Antagonist Activity: IC₅₀ = 3.76 × 10⁴ nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50351151 (accessed 2026-05-03). View Source
